BChE-IN-20
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Overview
Description
BChE-IN-20 is a compound known for its inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter, and play a significant role in cholinergic neurotransmission.
Preparation Methods
The synthesis of BChE-IN-20 involves the reaction of aryl-substituted 2-aminopyridine derivatives with vinamidinium salts. This cascade reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Chemical Reactions Analysis
BChE-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
BChE-IN-20 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: this compound is employed in research on cholinergic neurotransmission and enzyme kinetics.
Mechanism of Action
BChE-IN-20 exerts its effects by inhibiting the activity of butyrylcholinesterase and acetylcholinesterase. The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the key enzyme pockets of BChE and AChE, where it forms favorable interactions .
Comparison with Similar Compounds
BChE-IN-20 is compared with other similar compounds, such as:
Donepezil: A well-known AChE inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another cholinesterase inhibitor with applications in neurodegenerative disease therapy.
Galantamine: A natural alkaloid that inhibits both AChE and BChE.
This compound is unique due to its specific binding affinity and favorable interaction profiles with the enzyme pockets of BChE and AChE .
Properties
Molecular Formula |
C27H39N5O2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
methyl (6E)-4-[3-(diethylamino)propylamino]-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |
InChI |
InChI=1S/C27H39N5O2/c1-6-31(7-2)16-11-15-28-26-23-18-22(27(33)34-5)19-32(20(3)4)17-14-24(23)29-25(30-26)21-12-9-8-10-13-21/h8-10,12-13,19-20H,6-7,11,14-18H2,1-5H3,(H,28,29,30)/b22-19+ |
InChI Key |
UNBZCEWKTVYZBB-ZBJSNUHESA-N |
Isomeric SMILES |
CCN(CC)CCCNC1=NC(=NC2=C1C/C(=C\N(CC2)C(C)C)/C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC2=C1CC(=CN(CC2)C(C)C)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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